molecular formula C21H21N3O3S B5185992 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide

4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide

Número de catálogo B5185992
Peso molecular: 395.5 g/mol
Clave InChI: FGMWLNNQTBPYTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide, also known as TAS-116, is a small molecule inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of various client proteins. TAS-116 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Mecanismo De Acción

4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This leads to the degradation of various client proteins that are essential for cancer cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the angiogenesis and invasion of cancer cells, which are essential processes for cancer metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide is its specificity for Hsp90, which minimizes off-target effects. However, like most small molecule inhibitors, 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has limitations in terms of bioavailability and toxicity. Further studies are needed to optimize its pharmacokinetic properties and assess its safety in clinical trials.

Direcciones Futuras

For 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide research include the optimization of its pharmacokinetic properties, the assessment of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict patient response to 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide. Additionally, the combination of 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide with other chemotherapy agents and immunotherapies is an area of active research.

Métodos De Síntesis

The synthesis of 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with 2,6-dimethyl-4-chloroquinoline in the presence of triethylamine. The resulting intermediate is then reacted with allylamine and sulfonyl chloride to yield 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide.

Aplicaciones Científicas De Investigación

4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has also been shown to enhance the efficacy of other chemotherapy agents, such as taxanes and platinum-based drugs.

Propiedades

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)-4-(prop-2-enylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-11-22-28(26,27)17-8-6-16(7-9-17)21(25)24-20-13-15(3)23-19-10-5-14(2)12-18(19)20/h4-10,12-13,22H,1,11H2,2-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMWLNNQTBPYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allylsulfamoyl-N-(2,6-dimethyl-quinolin-4-yl)-benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.